molecular formula C18H17NO2S2 B2811763 3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide CAS No. 2097912-08-6

3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide

Cat. No.: B2811763
CAS No.: 2097912-08-6
M. Wt: 343.46
InChI Key: WGXMPJJXUXSDHZ-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide is a synthetic organic compound featuring a propanamide backbone with a phenylsulfanyl group at the third carbon and a substituted furan-methyl moiety. The furan ring is further functionalized with a thiophen-3-yl group, contributing to its aromatic and electronic complexity.

Properties

IUPAC Name

3-phenylsulfanyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c20-18(9-11-23-16-4-2-1-3-5-16)19-12-15-6-7-17(21-15)14-8-10-22-13-14/h1-8,10,13H,9,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXMPJJXUXSDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Furan-Thiophene Intermediate

      Starting Materials: 5-bromofuran-2-carbaldehyde and thiophene-3-boronic acid.

      Reaction: Suzuki coupling reaction in the presence of a palladium catalyst and a base such as potassium carbonate.

      Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures (80-100°C).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

      Conditions: Typically carried out in an organic solvent at room temperature.

      Products: Oxidized derivatives of the phenylsulfanyl group, such as sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in an inert atmosphere at low temperatures.

      Products: Reduced forms of the amide group, potentially leading to amines.

  • Substitution

      Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

      Conditions: Typically performed in organic solvents at room temperature or slightly elevated temperatures.

      Products: Substituted derivatives at the phenylsulfanyl or thiophene rings.

Scientific Research Applications

Chemical Properties and Structure

The compound can be described by its IUPAC name, which highlights its functional groups and structural features. The presence of the phenylsulfanyl and thiophene moieties suggests potential interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural characteristics exhibit notable antimicrobial properties. For instance, derivatives of sulfonamide and amide compounds have been shown to possess antibacterial activity against resistant strains of bacteria.

Case Study:
A study on related compounds demonstrated that modifications in the phenyl and thiophene groups significantly enhanced their efficacy against bacterial infections, showcasing the potential of 3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide in developing new antibiotics .

Antiviral Properties

Research into N-heterocycles has revealed their promising antiviral activity. Compounds structurally similar to this compound have been evaluated for their ability to inhibit viral replication, particularly in the context of emerging viruses.

Data Table: Antiviral Efficacy of Similar Compounds

Compound NameTarget VirusIC50 (µM)Reference
Compound AHCV0.35
Compound BDENV2.1
This compoundTBDTBDTBD

Material Science Applications

The unique structural characteristics of this compound suggest potential applications in materials science, particularly in the development of organic semiconductors and sensors.

Organic Electronics

The thiophene and furan units can facilitate charge transport, making this compound a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating such compounds into device architectures can enhance performance metrics.

Case Study:
A recent investigation into furan-thiophene derivatives demonstrated improved charge mobility and stability when integrated into organic electronic devices . This highlights the potential utility of this compound in next-generation electronic applications.

Mechanism of Action

The mechanism by which 3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on molecular properties, functional groups, and bioactivity.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity/Applications References
3-(Phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide (Target) C₁₉H₁₇NO₂S₂ (estimated) ~355.5 (estimated) Phenylsulfanyl, thiophene-furan hybrid, propanamide Hypothesized antimicrobial/anticancer
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C₁₇H₁₉N₅O₂S₂ 389.5 1,3,4-Oxadiazole, thiazole, sulfanyl, methylphenyl Antimicrobial (explicit in study)
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) C₁₆H₁₄FN₃O₂S 347.4 Thiazole, fluorophenyl, furan, propanamide Potent KPNB1 inhibition, anticancer
Ranitidine nitroacetamide C₁₃H₂₂N₄O₄S 330.4 Furan, sulfanyl ethyl, nitroacetamide Antiulcer (ranitidine analog)
N-[2-hydroxy-5-(morpholine-4-sulfonyl)phenyl]-3-{5-[(1S,2R)-2-methylcyclopropyl]furan-2-yl}propanamide C₂₁H₂₆N₂O₆S 434.5 Morpholine-sulfonyl, cyclopropyl-furan, propanamide Not explicitly stated (structural focus)

Key Observations:

  • Heterocyclic Diversity : The target compound’s thiophene-furan hybrid distinguishes it from analogs like 7d (1,3,4-oxadiazole-thiazole) and 31 (thiazole-fluorophenyl). Thiophene’s electron-rich nature may enhance π-π stacking interactions in biological targets compared to oxadiazole or morpholine-sulfonyl groups .
  • However, fluorine in 31 improves metabolic stability, a feature absent in the target .
  • Bioactivity Trends : Compounds with sulfanyl and amide linkages (e.g., 7d , 31 ) exhibit antimicrobial or anticancer activity, suggesting the target may share similar mechanisms, such as enzyme inhibition via sulfur-mediated binding .

Biological Activity

The compound 3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables to illustrate its effects.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : It contains a propanamide backbone with a phenylsulfanyl group and a furan-thiophene moiety.
  • Molecular Formula : C₁₈H₁₈N₂O₂S₂
  • Molecular Weight : 358.47 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following findings summarize its activity against various cancer cell lines:

  • Cytotoxicity Against Breast Cancer Cells :
    • A study evaluated the cytotoxic effects of synthesized compounds based on the β-aryl-β-mercapto ketones scaffold against MCF-7 breast cancer cells using the MTT assay. The results indicated significant cytotoxicity with lower toxicity to normal cells compared to the reference drug Tamoxifen .
    • Table 1 : Cytotoxic Effects of Related Compounds on MCF-7 Cells
    Compound NameIC50 (μM)Reference Compound (Tamoxifen)IC50 (μM)
    This compoundTBDTamoxifen1.0
    1-(4-methoxyphenyl)-3-(phenylthio)propan-1-one0.8
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells, as suggested by studies on similar compounds . The presence of the phenylsulfanyl and furan-thiophene groups may enhance interaction with cellular targets involved in cell proliferation and survival.

Other Biological Activities

In addition to anticancer properties, there is emerging evidence that compounds with similar structures exhibit other biological activities:

  • Antimicrobial Activity :
    • Preliminary studies suggest that compounds containing thiophene and furan moieties possess antimicrobial properties, potentially inhibiting bacterial growth .
  • Anti-inflammatory Effects :
    • Research has indicated that certain derivatives may also exhibit anti-inflammatory properties, contributing to their therapeutic potential in various inflammatory conditions.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Study on Anticancer Efficacy :
    • A recent study synthesized various derivatives and tested their efficacy against different cancer cell lines, including MCF-7 and HeLa cells. The results demonstrated that some derivatives showed enhanced cytotoxicity compared to traditional chemotherapeutics .
  • Pharmacokinetics and Toxicity Assessment :
    • Another investigation focused on the pharmacokinetics of similar compounds, revealing promising absorption and distribution profiles with minimal toxicity in animal models .

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